molecular formula C9H14N2 B1177450 DisperseYellowBrownSe-4BrWetCake CAS No. 133301-61-6

DisperseYellowBrownSe-4BrWetCake

Cat. No.: B1177450
CAS No.: 133301-61-6
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Description

Disperse Yellow Brown Se-4Br Wet Cake (DYBSe-4Br) is a brominated aromatic disperse dye intermediate, commonly utilized in textile dyeing processes. Its molecular structure features a bromine substituent at the 4-position of the benzene ring, contributing to its distinct chromatic properties and stability. The "wet cake" form indicates its physical state as a semi-solid intermediate during synthesis, requiring specialized handling and purification before final application.

Properties

CAS No.

133301-61-6

Molecular Formula

C9H14N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Disperse Yellow Brown Se-4Br Wet Cake typically involves the diazotization of 2,6-dichloro-4-nitroaniline followed by coupling with N-ethyl-N-(2-cyanoethyl)aniline. The reaction is carried out in an acidic medium, usually with hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt .

Industrial Production Methods: In industrial settings, the synthesis is scaled up using large reactors where precise control of temperature and pH is maintained. The final product is often isolated as a wet cake, which is a semi-solid form containing a significant amount of water. This form is easier to handle and transport compared to dry powders .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Disperse Yellow Brown Se-4Br Wet Cake has several applications in scientific research:

    Chemistry: Used as a model compound in studies of azo dye synthesis and reactions.

    Biology: Employed in staining techniques to visualize cellular components.

    Medicine: Investigated for potential use in photodynamic therapy due to its light-absorbing properties.

    Industry: Widely used in the textile industry for dyeing synthetic fibers.

Mechanism of Action

The primary mechanism of action of Disperse Yellow Brown Se-4Br Wet Cake in dyeing involves the interaction between the dye molecules and the fibers of the fabric. The dye molecules penetrate the fibers and form van der Waals forces and hydrogen bonds with the polymer chains, resulting in the desired coloration .

Comparison with Similar Compounds

Structural and Functional Comparison

The bromine substituent in DYBSe-4Br distinguishes it from non-halogenated analogs like caffeic acid (3,4-dihydroxybenzeneacrylic acid). Key differences include:

Property DYBSe-4Br Wet Cake (Hypothetical) 4-Bromobenzoic Acid Caffeic Acid
Molecular Weight ~320–350 g/mol (estimated) 201.03 g/mol 180.16 g/mol
Melting Point >250°C (predicted) 255°C 223–225°C (decomposes)
Solubility Low in polar solvents Slightly soluble in water Soluble in ethanol, acetone
Primary Applications Textile dye intermediate Pharmaceutical synthesis Food additives, cosmetics

Key Observations :

  • Bromine Influence : The bromine atom in DYBSe-4Br and 4-bromobenzoic acid enhances thermal stability (evidenced by high melting points) but reduces solubility in polar solvents compared to caffeic acid’s hydroxyl-rich structure .
  • Functional Groups: Unlike caffeic acid’s dihydroxy and propenoic acid groups, DYBSe-4Br’s bromine and sulfonic groups (common in disperse dyes) improve lightfastness and binding affinity to synthetic fibers .

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